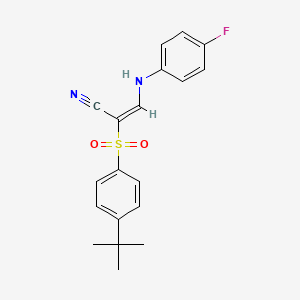
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is an organic compound that features a sulfonyl group, a nitrile group, and an amino group attached to a prop-2-enenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-(Tert-butyl)benzenesulfonyl chloride and 4-fluoroaniline.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: It may contribute to the electronic or optical properties of materials through its structural features.
類似化合物との比較
Similar Compounds
- 2-((4-Methylphenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
- 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-chlorophenyl)amino)prop-2-enenitrile
Uniqueness
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is unique due to the presence of both the tert-butyl and fluorophenyl groups, which can impart distinct chemical and physical properties compared to its analogs.
生物活性
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile (CAS No. 1025124-23-5) is a synthetic compound that exhibits potential biological activities, particularly in the context of anti-inflammatory properties and inhibition of cytokine expression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19FN2O2S
- Molar Mass : 358.43 g/mol
The compound's biological activity is primarily linked to its ability to modulate inflammatory pathways. Specifically, it has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These cytokines play critical roles in inflammatory responses and are often elevated in various pathological conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively suppress the mRNA expression of inflammatory cytokines. For instance, compounds with similar structural motifs exhibited significant inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes treated with lipopolysaccharide (LPS), a common inflammatory stimulus .
In Vivo Studies
Further investigations into the in vivo effects of this compound revealed promising results:
- Animal Model : Mice were administered LPS to induce inflammation, followed by treatment with the compound.
- Results : The administration resulted in a significant decrease in the mRNA levels of IL-1β, IL-6, and TNF-α compared to control groups. Additionally, markers of liver damage (ALT and AST levels) were lower in treated animals, indicating a protective effect against hepatotoxicity .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cytokine Inhibition | IL-1β, IL-6, TNF-α suppression | |
| Hepatoprotective Effect | Reduced ALT and AST levels | |
| Inflammatory Response Modulation | Decreased macrophage infiltration |
Case Studies
A notable study involved the synthesis of similar compounds containing benzoxazole moieties that demonstrated effective anti-inflammatory properties through the inhibition of STAT3/NF-kB signaling pathways. The findings suggested that modifications to the chemical structure could enhance biological activity, providing insights into potential therapeutic applications for inflammatory diseases .
特性
IUPAC Name |
(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJAOPXLXQAKJI-QGOAFFKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














